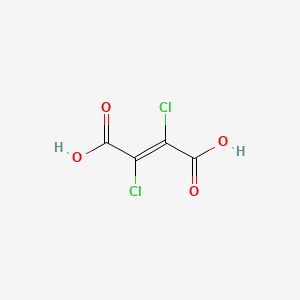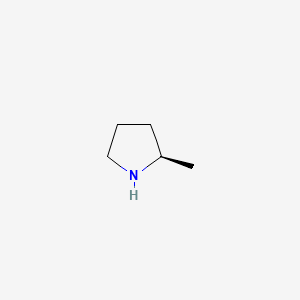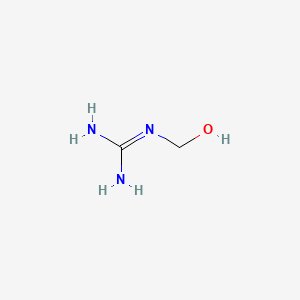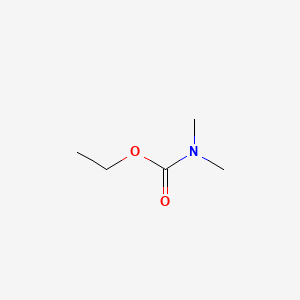
1,2-Epoxyoctan
Übersicht
Beschreibung
1,2-Epoxyoctane: is an organic compound with the molecular formula C8H16O 1-octene oxide or hexyloxirane . This compound is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 167°C . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
1,2-Epoxyoctane is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of plasticizers, stabilizers, and other industrial chemicals
Wirkmechanismus
Target of Action
1,2-Epoxyoctane is a type of epoxide, a class of compounds that are widely distributed in the atmosphere and have potential health implications
Mode of Action
The mode of action of 1,2-Epoxyoctane involves its interaction with these biological targets. Epoxides are highly reactive due to the strain in the three-membered ring structure. They can undergo reactions such as ring-opening, leading to various changes in the target molecules
Biochemical Pathways
It’s known that epoxides play a role in the degradation pathways of hydrocarbons . These pathways involve oxidoreductases, an enzyme class catalyzing reactions for the production of high-value compounds and fine chemicals
Pharmacokinetics
It’s known that the compound has a molecular weight of 12821 , which could influence its bioavailability and distribution
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Epoxyoctane. For instance, the compound has a boiling point of 62.5-63 °C and is stored at temperatures between 2-8°C . These factors could influence the compound’s stability and reactivity. Additionally, the compound is classified as a flammable liquid , indicating that it could react with other substances in its environment.
Biochemische Analyse
Cellular Effects
The effects of 1,2-Epoxyoctane on cells and cellular processes are diverse. It has been shown to inhibit cell growth in certain bacterial strains, such as Pseudomonas oleovorans, by interfering with cellular metabolism . In mammalian cells, 1,2-Epoxyoctane can affect cell signaling pathways and gene expression. For example, it can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression. Additionally, 1,2-Epoxyoctane can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Dosage Effects in Animal Models
The effects of 1,2-Epoxyoctane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In rodent models, high doses of 1,2-Epoxyoctane have been shown to cause liver and kidney damage, as well as changes in blood chemistry . The threshold for toxic effects varies depending on the species and the route of administration. Additionally, chronic exposure to sub-toxic doses of 1,2-Epoxyoctane can lead to cumulative effects, resulting in long-term changes in cellular function and metabolism.
Metabolic Pathways
1,2-Epoxyoctane is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes oxidation to form hydroxylated metabolites, which can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . These conjugated metabolites are more water-soluble and can be excreted from the body more easily. The metabolic pathways of 1,2-Epoxyoctane also involve interactions with other enzymes, such as epoxide hydrolases, which can convert the epoxide ring to a diol, further altering its biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, 1,2-Epoxyoctane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which can influence its localization and accumulation within specific cellular compartments . For example, 1,2-Epoxyoctane can bind to albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, the compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,2-Epoxyoctane is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes . Additionally, 1,2-Epoxyoctane can be targeted to mitochondria, where it can affect mitochondrial function and energy production. The localization of 1,2-Epoxyoctane within cells can be influenced by post-translational modifications and targeting signals, which direct the compound to specific organelles and compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Epoxyoctane can be synthesized through the epoxidation of 1-octene. One common method involves using hydrogen peroxide as an oxidant, a polar solvent as the reaction medium, and phosphotungstic acid as a catalyst. The reaction is carried out at a temperature of 45-55°C, resulting in a high yield of 1,2-epoxyoctane .
Industrial Production Methods: In industrial settings, 1,2-epoxyoctane is produced through the epoxidation of 1-octene using percarboxylic acids or performic acid, buffered with an alkali salt of an aliphatic carboxylic acid. This method ensures a good yield and reduced energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Epoxyoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts such as palladium or nickel.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: 1,2-Octanediol.
Reduction: 1-Octanol.
Substitution: Various substituted octanes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Epoxyhexane
- 1,2-Epoxybutane
- 1,2-Epoxycycloheptane
- 1,2-Epoxy-9-decene
Comparison: 1,2-Epoxyoctane is unique due to its longer carbon chain compared to other similar epoxides like 1,2-epoxyhexane and 1,2-epoxybutane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
2-hexyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031190 | |
| Record name | Hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | Octene-1,2-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2984-50-1, 26637-94-5 | |
| Record name | 2-Hexyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octene-1,2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-EPOXYOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)



![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)








